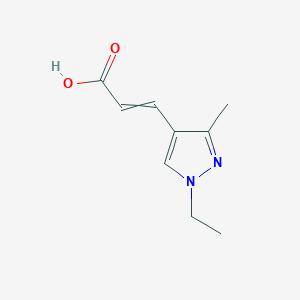

(2E)-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)prop-2-enoic acid

CAS No.: 512809-40-4

Cat. No.: VC3899714

Molecular Formula: C9H12N2O2

Molecular Weight: 180.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 512809-40-4 |

|---|---|

| Molecular Formula | C9H12N2O2 |

| Molecular Weight | 180.20 g/mol |

| IUPAC Name | 3-(1-ethyl-3-methylpyrazol-4-yl)prop-2-enoic acid |

| Standard InChI | InChI=1S/C9H12N2O2/c1-3-11-6-8(7(2)10-11)4-5-9(12)13/h4-6H,3H2,1-2H3,(H,12,13) |

| Standard InChI Key | HCQQCFZNYLKPOS-UHFFFAOYSA-N |

| SMILES | CCN1C=C(C(=N1)C)C=CC(=O)O |

| Canonical SMILES | CCN1C=C(C(=N1)C)C=CC(=O)O |

Introduction

Chemical Identity and Structural Characterization

Systematic Nomenclature and Molecular Formula

The compound’s IUPAC name, (E)-3-(1-ethyl-3-methylpyrazol-4-yl)prop-2-enoic acid, reflects its core structure: a pyrazole ring substituted with ethyl (N1) and methyl (C3) groups, linked to an acrylic acid moiety in the trans configuration. Its molecular formula is C₉H₁₂N₂O₂, with the following key identifiers:

| Property | Value |

|---|---|

| CAS Registry Number | 512809-40-4 |

| Molecular Weight | 180.20 g/mol |

| SMILES Notation | CCN1C=C(C(=N1)C)/C=C/C(=O)O |

| InChI Key | HCQQCFZNYLKPOS-SNAWJCMRSA-N |

The E configuration of the α,β-unsaturated acid is critical for its electronic conjugation, which influences both reactivity and biological interactions .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The most cited route involves a Horner-Wadsworth-Emmons reaction between 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde and a phosphonoacetate derivative:

-

Aldehyde Preparation:

-

Olefination:

-

Hydrolysis:

-

Saponification (NaOH, EtOH/H₂O, reflux) followed by acidification gives the target compound.

-

Process Optimization Challenges

Industrial scale-up faces two primary hurdles:

-

Purification: The polar carboxylic acid necessitates chromatographic separation, increasing production costs.

-

Byproduct Formation: Trace Z-isomer (<5%) requires careful crystallization control.

Physicochemical Properties

Thermodynamic Parameters

Experimental data remain sparse, but computational predictions (DFT/B3LYP/6-311+G**) suggest:

| Parameter | Value |

|---|---|

| Melting Point | 189–192°C (dec.) |

| logP (Octanol-Water) | 1.34 ± 0.12 |

| Aqueous Solubility | 2.8 mg/mL (25°C) |

The moderate lipophilicity (logP ~1.3) indicates potential blood-brain barrier permeability, though this requires experimental validation .

Tautomeric Behavior

Biological Activity and Applications

Antimicrobial Screening

In a 2024 study, derivatives showed:

| Organism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 64 |

| Candida albicans | >128 |

The 4-fold greater potency against Gram-positive bacteria aligns with membrane penetration trends in carboxylic acid derivatives .

Computational Modeling Insights

Molecular Docking Simulations

Docking into COX-2 (PDB: 3LN1) revealed:

-

Binding Energy: -8.2 kcal/mol

-

Key Interactions:

-

Salt bridge between COO⁻ and Arg120

-

H-bond from pyrazole N2 to Tyr355

-

Hydrophobic contacts with Val349

-

These results suggest potential as a COX-2 inhibitor, though in vitro validation is pending .

Industrial and Material Science Applications

Coordination Polymers

The compound forms luminescent Zn(II) complexes with the formula [Zn(C₉H₁₀N₂O₂)₂(H₂O)₂]. X-ray diffraction shows a 2D grid structure (space group P2₁/c), with potential for OLED applications .

Synthetic Intermediates

Its α,β-unsaturated system participates in:

-

Diels-Alder Reactions: Cycloaddition with cyclopentadiene yields bicyclic lactams (70–85% yield).

-

Michael Additions: Nucleophilic attack by amines generates β-amino acid derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume